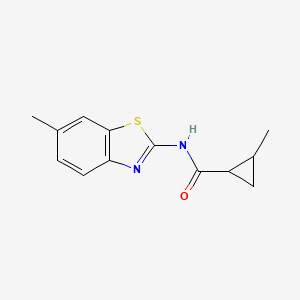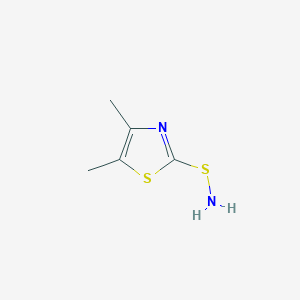
S-(4,5-Dimethylthiazol-2-yl)thiohydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with an appropriate aminosulfanyl reagent. One common method includes the use of thiourea as a starting material, which undergoes cyclization with 2-bromo-3,4-dimethylthiophene under basic conditions to form the desired thiazole derivative.
Industrial Production Methods
Industrial production of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The aminosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aminosulfanyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminosulfanyl)-4-methyl-1,3-thiazole
- 2-(Aminosulfanyl)-5-methyl-1,3-thiazole
- 2-(Aminosulfanyl)-1,3-thiazole
Uniqueness
2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole is unique due to the presence of both methyl groups at the 4 and 5 positions of the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C5H8N2S2 |
|---|---|
Peso molecular |
160.3 g/mol |
Nombre IUPAC |
S-(4,5-dimethyl-1,3-thiazol-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C5H8N2S2/c1-3-4(2)8-5(7-3)9-6/h6H2,1-2H3 |
Clave InChI |
LSZXPUQRPDOKTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)SN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




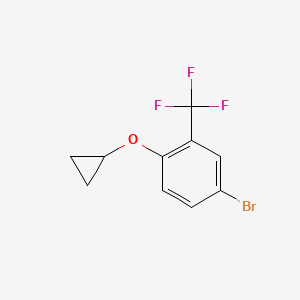
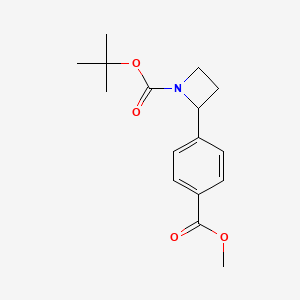
![2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile](/img/structure/B13968651.png)
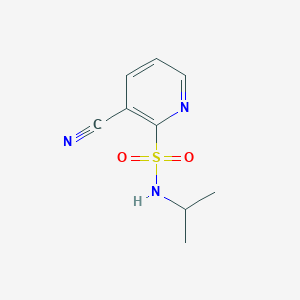

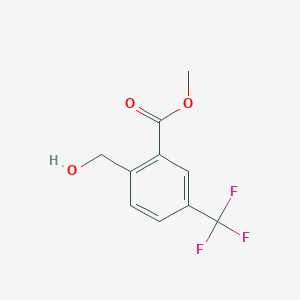
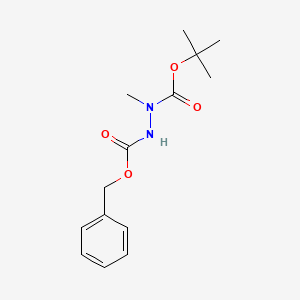

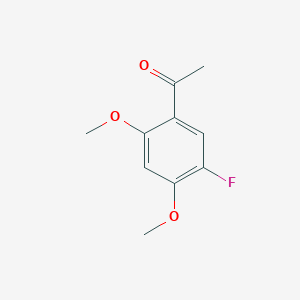

![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
